2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole
Overview
Description
2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an amino group at the 2-position and a tert-butyldimethylsilyloxy-methyl group at the 4-position of the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-aminothiazoles, a significant class of organic medicinal compounds, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Mode of Action
It is known that 2-aminothiazoles have been used in the synthesis of compounds with antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Biochemical Pathways
Compounds synthesized from 2-aminothiazoles have shown to interact with various biochemical pathways due to their diverse therapeutic roles .
Pharmacokinetics
The compound’s molecular weight is 24443 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds synthesized from 2-aminothiazoles have shown promising therapeutic roles .
Action Environment
The compound’s stability could potentially be influenced by its chemical structure and the presence of the tert-butyldimethylsilyloxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole typically involves the reaction of a thiazole derivative with tert-butyldimethylsilyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Lacks the tert-butyldimethylsilyloxy group, making it less bulky and potentially less reactive.
2-Amino-4-ethylthiazole: Similar structure but with an ethyl group instead of the tert-butyldimethylsilyloxy group, leading to different steric and electronic properties.
Uniqueness
2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole is unique due to the presence of the bulky tert-butyldimethylsilyloxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing new molecules with specific properties .
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBIUXXDBHULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.